Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride
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Overview
Description
Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a cyclopropane ring
Mechanism of Action
Mode of Action
Spirocyclic compounds are known for their high 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Spirocyclic compounds are often involved in a wide range of biochemical processes due to their diverse biological activities .
Result of Action
Spirocyclic compounds are often involved in a wide range of biological processes due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical or optical properties.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: These compounds share a similar spirocyclic structure but differ in the nature of the fused rings.
Spirooxindoles: Known for their biological activity, these compounds also feature a spirocyclic core but with different functional groups.
Spiropyrans: These compounds exhibit photochromic properties and are used in various applications, including sensors and switches.
Uniqueness
Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride is unique due to its specific combination of a chromene and cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c13-8-9-7-12(9)5-6-14-11-4-2-1-3-10(11)12;/h1-4,9H,5-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNZCWIJSZTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C13CC3CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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